2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide
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Description
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
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Biological Activity
The compound 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide is a derivative of imidazole and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a chlorophenyl group and an acetamide moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacteria and fungi. A study demonstrated that compounds with imidazole rings had significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species, suggesting that the presence of the imidazole structure is crucial for antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | MRSA | 2 µg/mL |
Compound B | E. coli | 4 µg/mL |
Compound C | Candida albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. In vitro assays have shown that several derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549. For example, a related compound demonstrated an IC50 value of 0.69 µM against HeLa cells, indicating potent antiproliferative activity . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | HeLa | 0.69 |
Compound E | A549 | 1.5 |
Compound F | Caco-2 | 0.85 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Inhibitors of COX are often utilized in treating inflammatory diseases such as arthritis . The presence of the chlorophenyl group may enhance its inhibitory effects on COX enzymes.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives against common pathogens. The results highlighted that compounds with similar structures to the target compound exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanism Investigation : Another research focused on the anticancer mechanisms of imidazole derivatives. It was found that these compounds could induce apoptosis in cancer cells through caspase activation pathways, leading to cell death .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-20(2)23-18(13-7-9-14(21)10-8-13)19(26)24(20)12-17(25)22-15-5-4-6-16(11-15)27-3/h4-11H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQWPIMLJPIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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